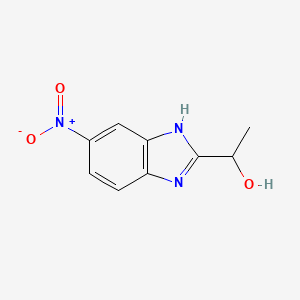

6-氯-4-(3,5-二氟苯胺)-3-喹啉甲酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

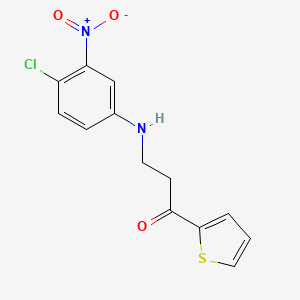

The compound is a derivative of quinoline, which is a heterocyclic aromatic organic compound. It has the nitrogen atom at position 1 and the carbonyl group at position 3. The compound also has a chloro group at position 6 and a difluoroanilino group at position 4 .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as trifluoromethylpyridines are synthesized using various methods including chlorine/fluorine exchange and cyclocondensation reactions .Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The quinoline core provides a planar, aromatic system, while the chloro, ethyl, and difluoroanilino substituents add steric bulk and electronic effects .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. For instance, similar compounds like pinacol boronic esters can undergo protodeboronation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the chloro and difluoroanilino groups could potentially increase the compound’s reactivity .科学研究应用

合成和中间体

6,7-二氟-4-羟基-2-[(甲氧基甲基)硫代]喹啉-3-甲酸乙酯是普鲁利floxacin 合成中的一个关键中间体。它通过一系列反应从 3,4-二氟苯胺开始合成,展示了该化合物在创建用于制药应用的中间体中的重要性 (程春,2004)。张伟 (2006) 对从 3,4-二氟苯胺合成的普鲁利floxacin 的另一个关键中间体的类似研究进一步突出了这些化学过程在药物开发中的重要性 (张伟,2006)。

光伏应用

4H-吡喃并[3,2-c]喹啉衍生物的光伏特性,例如有机-无机光电二极管制造中的合成和应用,已经得到探索。这些研究证明了该化合物在改善二极管参数和在光电二极管中的潜在用途中的效用,表明其与可再生能源技术领域的相关性 (H. Zeyada、M. El-Nahass、M. M. El-Shabaan,2016)。

区域选择性反应

研究多卤代喹啉-3-甲酸乙酯(例如 4-氯-2-环丙基-6,7-二氟喹啉-3-甲酸乙酯)与各种亲核试剂的区域选择性 SNAr 反应,证明了该化合物在化学合成中的多功能性。这些反应允许产生各种取代的喹啉衍生物,展示了为化学研究进一步应用生成多样化分子结构的潜力 (施奎赵、魏成周,2010)。

抗结核剂

合成新的喹喔啉-2-甲酸 1,4-二氧化物衍生物作为抗分枝杆菌结核剂,突出了喹啉衍生物在对抗细菌感染中的应用。这项研究强调了此类化合物开发用于结核病(一个关键的全球健康问题)新疗法的潜力 (A. Jaso、B. Zarranz、I. Aldana、A. Monge,2005)。

缓蚀

对喹喔啉(包括该化合物衍生物)作为硝酸中铜的缓蚀剂的抑制效率的理论研究,说明了这些化合物工业环境中的实际应用。通过防止腐蚀,此类化合物可以显着延长金属结构和部件的使用寿命并提高其可靠性 (A. Zarrouk 等,2014)。

作用机制

Mode of Action

It is hypothesized that the compound may interact with its targets, leading to changes in cellular processes . .

Biochemical Pathways

The biochemical pathways affected by Ethyl 6-chloro-4-(3,5-difluoroanilino)-3-quinolinecarboxylate are currently unknown. The compound’s effects on these pathways and their downstream effects would depend on its specific targets

Pharmacokinetics

These properties would significantly impact the bioavailability of the compound, determining how much of the drug reaches its target sites in the body .

Result of Action

The molecular and cellular effects of Ethyl 6-chloro-4-(3,5-difluoroanilino)-3-quinolinecarboxylate’s action are currently unknown. These effects would be determined by the compound’s specific targets and mode of action .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Ethyl 6-chloro-4-(3,5-difluoroanilino)-3-quinolinecarboxylate. Factors such as temperature, pH, and the presence of other molecules could affect how the compound interacts with its targets .

安全和危害

未来方向

属性

IUPAC Name |

ethyl 6-chloro-4-(3,5-difluoroanilino)quinoline-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13ClF2N2O2/c1-2-25-18(24)15-9-22-16-4-3-10(19)5-14(16)17(15)23-13-7-11(20)6-12(21)8-13/h3-9H,2H2,1H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYRLBNKKQJLRRK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2C=CC(=CC2=C1NC3=CC(=CC(=C3)F)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13ClF2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(2-methoxybenzyl)acetamide](/img/structure/B2892629.png)

![1-(2-chlorophenyl)-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide](/img/structure/B2892630.png)

![(2-(Aminomethyl)piperidin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone hydrochloride](/img/structure/B2892637.png)

![N-[2-(1H-benzimidazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2892638.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl]acetamide](/img/structure/B2892639.png)

![2-[(2-Methoxybenzyl)amino]ethanol hydrochloride](/img/structure/B2892641.png)

![(1AR,5bS)-hexahydro-4H-oxireno[2',3':3,4]cyclopenta[1,2-b]furan-4-one](/img/structure/B2892643.png)

![N-(benzo[d]thiazol-2-yl)-N-benzyl-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2892644.png)